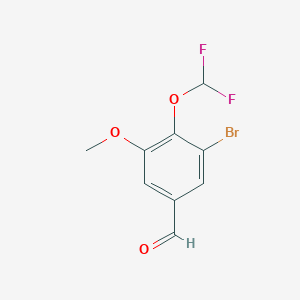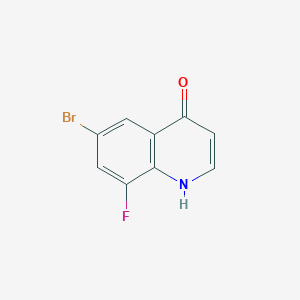
6-Bromo-8-fluoroquinolin-4-ol
Overview
Description
6-Bromo-8-fluoroquinolin-4-ol is a chemical compound with the linear formula C8H4BrFN2O . It has a molecular weight of 243.03 . It is stored under nitrogen at a temperature of 4°C . The compound is solid in its physical form .
Molecular Structure Analysis
The IUPAC name for this compound is 6-bromo-8-fluoro-4-quinazolinol . The InChI code is 1S/C8H4BrFN2O/c9-4-1-5-7(6(10)2-4)11-3-12-8(5)13/h1-3H,(H,11,12,13) . This information can be used to understand the molecular structure of the compound.Physical And Chemical Properties Analysis
The compound has a boiling point of 354.9±52.0 C at 760 mmHg . It is a solid substance stored under nitrogen at a temperature of 4°C .Scientific Research Applications
Synthesis and Modification
Metalation and Functionalization : 2-Bromo-3-fluoroquinolines can be transformed into various carboxylic acids and reduced forms through halogen/metal permutation, deprotonation, and carboxylation. These processes yield compounds with potential application in organic synthesis (Ondi, Volle, & Schlosser, 2005).
Building Blocks for Antibiotics : Halogenated quinolines, such as 6-bromo-8-fluoroquinolin-4-ol derivatives, are key intermediates in the synthesis of antibiotics. A practical route for their synthesis demonstrates their significance in antimicrobial drug discovery (Flagstad et al., 2014).
Synthesis of Quinoline Derivatives : Quinoline derivatives, including those related to this compound, have been synthesized and tested for biological activities against bacterial and fungal strains. These compounds exhibit broad antibacterial activities, highlighting their potential in therapeutic applications (Abdel‐Wadood et al., 2014).
Biological and Pharmaceutical Applications
Anticancer Properties : Certain quinoline derivatives, related to this compound, have shown significant antiproliferative activity against cancer cell lines, suggesting their potential as anticancer agents (Köprülü et al., 2018).
Antiplasmodial Activity : Substituted 6-fluoroquinolines have been tested for their activity against Plasmodium falciparum, indicating potential applications in the treatment of malaria. Modifications in ring positions have led to compounds with high in vitro and in vivo antiplasmodial activities (Hochegger et al., 2019).
Photolabile Protecting Group in Chemistry
- Photolabile Protecting Group : Brominated hydroxyquinoline, closely related to this compound, has been developed as a photolabile protecting group for carboxylic acids. It demonstrates greater efficiency than other esters and is sensitive to multiphoton-induced photolysis, useful in biological messenger release (Fedoryak & Dore, 2002).
Photoluminescence Applications
- Photoluminescence Properties : 8-Hydroxyquinoline derivatives, including those structurally related to this compound, have been studied for their photoluminescence properties. These studies contribute to the development of materials with specific fluorescence characteristics, which can be applied in sensing and imaging technologies (Xinhua Ouyang, Zeng, & Xie, 2007).
Mechanism of Action
Target of Action
It is known that fluoroquinolones, a class of compounds to which 6-bromo-8-fluoroquinolin-4-ol belongs, primarily target dna gyrase and topoisomerase iv . These enzymes are vital for bacterial DNA replication, making them effective targets for antimicrobial drugs .
Mode of Action
Fluoroquinolones, including this compound, inhibit DNA synthesis by binding to the enzyme-DNA complex, stabilizing DNA strand breaks created by DNA gyrase and topoisomerase IV . This binding forms a ternary complex of the drug, enzyme, and DNA, which blocks the progress of the replication fork .
Biochemical Pathways
The biochemical pathways affected by this compound are likely related to DNA synthesis and replication, given its mode of action . By inhibiting DNA gyrase and topoisomerase IV, the compound disrupts the normal functioning of these enzymes, leading to the cessation of DNA replication and, ultimately, bacterial cell death .
Pharmacokinetics
Fluoroquinolones are generally well-absorbed and widely distributed in the body . They are metabolized in the liver and excreted via the kidneys . These properties contribute to their bioavailability and effectiveness as antimicrobial drugs .
Result of Action
The molecular and cellular effects of this compound’s action would likely include the disruption of DNA replication, leading to cell death . By inhibiting key enzymes involved in DNA synthesis, the compound prevents bacterial cells from replicating their DNA, which is a crucial step in cell division .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Generally, factors such as pH, temperature, and the presence of other compounds can affect the stability and efficacy of pharmaceutical compounds .
Safety and Hazards
properties
IUPAC Name |
6-bromo-8-fluoro-1H-quinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrFNO/c10-5-3-6-8(13)1-2-12-9(6)7(11)4-5/h1-4H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDEWJCNNJOEGHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C(C1=O)C=C(C=C2F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-[4-chloro-3-(trifluoromethyl)phenyl]-5-methyl-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1371023.png)
![[2-(2-Phenylethoxy)phenyl]boronic acid](/img/structure/B1371024.png)

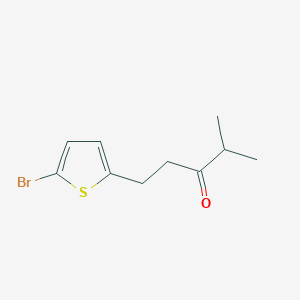
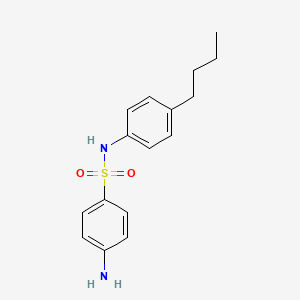
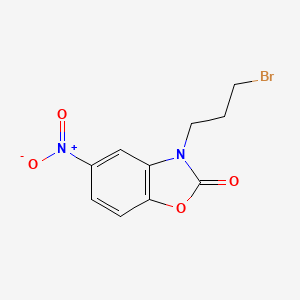
![1-[4-(4-Bromophenoxy)phenyl]ethan-1-ol](/img/structure/B1371035.png)
![[1-(4-Tert-butylphenyl)cyclopentyl]methanamine](/img/structure/B1371036.png)
![Methyl 3-[(3-ethoxypropyl)amino]-2-methylpropanoate](/img/structure/B1371037.png)
![3-Amino-4-[(3-methyl-2,5-dioxoimidazolidin-1-yl)methyl]benzamide](/img/structure/B1371038.png)
